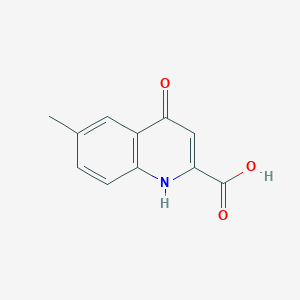

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Description

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative characterized by a methyl substituent at the 6-position and a carboxylic acid group at the 2-position. The compound belongs to the kynurenic acid (KYNA) family, which are known for their roles as NMDA receptor antagonists and modulators of ion channels .

Properties

IUPAC Name |

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLHMOMDUOBOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252271 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35975-55-4, 130064-09-4 | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

A substituted aniline derivative, such as 3-amino-4-methylbenzoic acid, reacts with ethyl acetoacetate under acidic conditions. The process initiates with the formation of an enamine intermediate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether. For example, heating at 180–200°C for 4–6 hours yields the quinoline core. Subsequent hydrolysis of the ester group using aqueous NaOH or HCl produces the carboxylic acid moiety.

Key Data:

Coupling Reactions for Functionalization

Post-cyclization functionalization often involves coupling reagents to modify the carboxylic acid group or introduce side chains.

Amide Bond Formation

Polystyrene-supported 1-hydroxy-1H-benzotriazole (HOBt) and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) are employed to couple amines to the 2-carboxylic acid group. For example, reaction with morpholinoethylamine in 1,4-dioxane at reflux yields 3-(((2-morpholinoethyl)amino)methyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.

Optimization Insight:

-

Solvent: 1,4-dioxane enhances reaction efficiency compared to DMF or ethanol.

-

Base: Triethylamine or DIEA (N,N-diisopropylethylamine) minimizes side reactions.

Alternative Cyclization Strategies

Thionyl Chloride-Mediated Cyclization

A patent (EP0351889A1) describes cyclization using thionyl chloride (SOCl₂) in 1,2-dichlorobenzene. This method converts diacyl chloride intermediates into the quinoline core at 80–100°C, with titanium tetrachloride (TiCl₄) as a Lewis acid catalyst.

Advantages and Limitations:

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate cyclization. For example, a mixture of aniline and β-keto ester in acetic acid achieves cyclization in 20 minutes at 150°C, improving yield to 82%.

Hydrolysis of Ester Precursors

Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a key intermediate. Hydrolysis under basic (NaOH/EtOH) or acidic (HCl/H₂O) conditions furnishes the carboxylic acid.

Comparative Data:

Industrial-Scale Production Considerations

Raw Material Sourcing

Purification Techniques

Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Industrial processes may use crystallization from methanol/water mixtures.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxylated derivatives, and various substituted quinolines .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in microbial cells . This compound also interacts with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Physical Properties

The 6-methyl substituent distinguishes this compound from other quinoline derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Key Observations:

- Substituent Effects: 6-Methyl vs. C-3 Modifications: Morpholinomethyl or piperidinyl groups at C-3 (e.g., KYNA-M1) significantly enhance ion channel modulation compared to unsubstituted KYNA .

Pharmacological Activity

Ion Channel Modulation:

- KYNA-M1 : Activates M-type K+ channels (EC50 = 10 µM) in GH3 cells, enhancing hyperpolarization and reducing neuronal excitability .

Receptor Binding:

- ETA Receptor Antagonists: 1,3,6-Trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids demonstrate selective ETA antagonism (IC50 < 100 nM), highlighting the role of substituents in receptor affinity .

Biological Activity

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- Physical Appearance : Pale yellow solid

- Melting Point : 258°C - 260°C

- Solubility : Slightly soluble in methanol

The specific mechanisms of action for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are not fully elucidated. However, similar compounds within the dihydroquinolone class have demonstrated various biological activities through interactions with enzymes and cellular pathways:

- Antibacterial Activity : This compound exhibits significant antibacterial properties against various bacterial strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) .

- Antiviral Activity : While specific antiviral mechanisms remain to be fully characterized, the structure suggests potential interactions with viral enzymes or receptors .

- Anticancer Properties : Compounds within this class are also noted for their anticancer effects, potentially through modulation of cell signaling pathways and gene expression .

Biological Activity Data

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:

-

In Vitro Evaluation Against M. tb :

- A study identified that certain quinolone derivatives had MIC values comparable to first-line anti-TB drugs like ethambutol, indicating their potential as alternative treatments .

- Compounds were docked into the MmpL3 active site, revealing promising interactions that could lead to effective inhibition of bacterial growth.

- Structure–Activity Relationship (SAR) :

- Potential for Drug Development :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by regioselective oxidation. For example, derivatives like ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 13721-01-2) are synthesized using reflux conditions with KI catalysis and subsequent saponification .

- Key Variables : Solvent polarity (e.g., DMF vs. acetone), temperature (reflux vs. ambient), and catalyst type (KI, PdCl₂) significantly affect regioselectivity and yield. For instance, PdCl₂(PPh₃)₂ facilitates cross-coupling reactions in aryl-substituted quinolines .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C6, carbonyl at C4). For example, the methyl group at C2 in 2-methylquinoline derivatives shows a distinct singlet at δ 2.6–2.8 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 219.19 g/mol for C₁₁H₉NO₄) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O-H stretch in dihydroquinoline) confirm functional groups .

Q. What preliminary biological activities have been reported for this compound?

- Findings : The compound exhibits moderate antimicrobial activity against Gram-positive bacteria (MIC ~8–16 µg/mL) and anticancer potential (IC₅₀ ~20 µM in HeLa cells). These activities are attributed to its ability to intercalate DNA or inhibit topoisomerase II .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted dihydroquinolines?

- Approach : Use computational modeling (DFT) to predict transition states for cyclization steps. Experimentally, microwave-assisted synthesis reduces reaction time (from 12 hr to 2 hr) and improves yield (from 45% to 72%) by enhancing kinetic control .

- Case Study : Substituting KI with CuI in the cyclocondensation of ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzo[h]quinoline-3-carboxylate increased regioselectivity for the 4-oxo derivative from 60% to 85% .

Q. What strategies address contradictions in reported biological activity data across studies?

- Analysis : Discrepancies often arise from variations in substituent positions (e.g., methyl at C2 vs. C6) or assay conditions. For example:

- Antimicrobial Activity : 6-Methyl-4-oxo derivatives show stronger activity than 2-methyl analogs due to improved membrane penetration .

- Cytotoxicity : The presence of a methoxy group at C6 (vs. methyl) reduces IC₅₀ by 50% in MCF-7 cells, highlighting substituent electronic effects .

- Resolution : Standardize assays (e.g., CLSI guidelines for MIC) and use isogenic bacterial strains to isolate structure-activity relationships (SAR).

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with DNA gyrase (PDB ID: 1KZN). The carboxylic acid group forms hydrogen bonds with Arg121 and Asp73 residues, critical for inhibition .

- QSAR : Hammett constants (σ) for substituents correlate with logP and bioavailability. For example, electron-withdrawing groups (e.g., -Cl) at C6 improve solubility but reduce membrane permeability .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

- Challenges : Co-elution with matrix interferences in HPLC due to similar UV absorption (λmax ~260 nm).

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.